(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
CAS No.: 23204-70-8
Cat. No.: VC21144668
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23204-70-8 |
---|---|
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 |
Standard InChI Key | LTENIVFVXMCOQI-UONOGXRCSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity and Classification
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone belongs to the class of heterocyclic compounds known as oxazolidinones. This compound is characterized by its five-membered ring containing both oxygen and nitrogen atoms, with two phenyl groups attached at the 4 and 5 positions in a cis configuration. The specific stereochemistry is defined by the (4S,5R) designation, indicating the absolute configuration at these chiral centers.
Physical Properties
The compound appears as colorless crystals with defined stereochemical properties. Its molecular formula is C15H13NO2, corresponding to a molecular weight of 239.27 g/mol . The CAS registry number for this specific stereoisomer is 23204-70-8.
Stereochemical Features
The stereochemistry of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is of paramount importance to its functionality. As indicated by its name, it possesses a cis configuration of the two phenyl groups at positions 4 and 5. This particular spatial arrangement creates a well-defined chiral environment that is crucial for its applications in asymmetric synthesis. The enantiomeric counterpart of this compound is (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS: 86286-50-2) .
Table 1: Basic Properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Property | Value |
---|---|
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
CAS Number | 23204-70-8 |
Physical Appearance | Colorless crystals |
Stereochemistry | (4S,5R), cis configuration |
Structural Feature | Five-membered oxazolidinone ring with two phenyl groups |
Synthetic Methods and Preparation
General Synthetic Approaches
The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. This approach ensures the formation of the oxazolidinone ring system while maintaining the desired stereochemical integrity.
Specific Synthetic Routes
A common synthetic pathway involves the reaction of (S)-phenylglycinol with benzaldehyde under acidic conditions, leading to the formation of the oxazolidinone ring. This reaction is typically conducted in solvents such as toluene or dichloromethane at controlled temperatures (0-25°C) to preserve the stereochemical configuration of the product.
By extrapolating from the synthesis of its enantiomer, another potential synthetic route could involve the treatment of the corresponding amino alcohol with diphosgene in the presence of triethylamine. This reaction is performed in dichloromethane at 0°C, followed by precipitation and purification steps to obtain the compound in high purity .
Industrial Production Considerations
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of specialized catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis. Purification methods such as recrystallization and chromatography are commonly used to achieve high purity standards required for commercial applications.
Chemical Reactivity and Transformations
Types of Reactions
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone can participate in various chemical transformations that exploit its functional groups and structural features:
Oxidation Reactions: The compound can undergo oxidation to form derivatives with modified functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction processes can transform the oxazolidinone ring into other heterocyclic structures. This is typically achieved using reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to functionalized derivatives. Electrophilic reagents like bromine and nitric acid are commonly employed for these transformations.
Mechanistic Considerations
The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in various reactions is governed by its structural features. The oxazolidinone ring can engage in hydrogen bonding and other non-covalent interactions through its nitrogen and oxygen atoms. Additionally, the phenyl groups can participate in π-π interactions, further influencing the compound's reactivity profile and binding capabilities.
Product Formation
The reactions of this compound typically yield various substituted oxazolidinones that can be further functionalized for specific applications. The stereochemical integrity of these products is often preserved, making them valuable intermediates in stereoselective synthesis.
Table 2: Common Reactions of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
Reaction Type | Common Reagents | Products | Applications |
---|---|---|---|
Oxidation | KMnO4, CrO3 | Oxazolidinones with modified functional groups | Synthesis of complex molecules |
Reduction | LiAlH4, NaBH4 | Transformed heterocyclic structures | Preparation of diverse N-containing compounds |
Electrophilic Substitution | Br2, HNO3 | Substituted oxazolidinones | Building blocks for pharmaceutical synthesis |
Applications in Scientific Research
Asymmetric Synthesis
The most significant application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is as a chiral auxiliary in asymmetric synthesis. Its well-defined stereochemistry allows it to induce chirality in various chemical transformations, enabling the production of enantiomerically pure compounds. This property is particularly valuable in pharmaceutical synthesis, where specific stereochemistry is often critical for efficacy and safety.
The compound can be temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed and potentially recovered for reuse. This approach has been instrumental in the development of numerous stereoselective synthetic methodologies .
Biological and Medicinal Applications
The oxazolidinone structure present in (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone serves as an important pharmacophore in medicinal chemistry. The compound and its derivatives have been investigated for various biological activities:
Antibacterial Properties: Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, with inhibitory potencies comparable to established antibiotics.
Enzyme Inhibition: Modifications at specific positions have shown effectiveness in inhibiting enzymes such as phospholipase A2, which plays a role in inflammatory processes.
The oxazolidinone core structure is integral to several commercially available antibiotics, highlighting the potential of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone derivatives in drug development.
Material Science Applications
Beyond its uses in organic synthesis and medicinal chemistry, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone finds applications in material science. The compound's stability and reactivity make it suitable for the production of specialized polymers and materials with tailored properties.
Recent Research Developments
Catalytic Applications
Recent research has explored the potential of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone in catalytic processes. The compound's chiral environment can influence the stereoselectivity of various transformations when incorporated into catalyst systems .
Carbonylation Chemistry
Studies have investigated the use of this compound in Pd(OAc)2-catalyzed carbonylation reactions. In these contexts, (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (identified as compound 33c in a recent study) was obtained as colorless crystals with a yield of 67% . This suggests its relevance in metal-catalyzed transformations involving carbon monoxide, which are important in the synthesis of complex organic molecules.
New Synthetic Methodologies
Ongoing research continues to develop novel synthetic approaches to produce (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with improved efficiency and stereoselectivity. These efforts aim to enhance the accessibility of this valuable chiral auxiliary for various applications .
Comparative Analysis with Related Compounds
Enantiomeric Counterpart
The enantiomer of our target compound, (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, displays mirror-image properties but opposite stereochemical configurations. This compound is also used as a chiral auxiliary but induces the opposite stereochemical outcome in asymmetric reactions .
Other Oxazolidinone Derivatives
Various oxazolidinone derivatives with different substituents and stereochemical configurations have been developed and studied. Each variant offers unique advantages in specific applications based on its structural features and reactivity profile.
Table 3: Comparison of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with Related Compounds
Compound | Stereochemistry | Key Characteristics | Primary Applications |
---|---|---|---|
(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | (4S,5R), cis | Induces specific stereochemistry in reactions | Chiral auxiliary, asymmetric synthesis |
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | (4R,5S), cis | Mirror image of the target compound | Induces opposite stereochemistry |
(R)-(-)-4-Phenyl-2-oxazolidinone | Single phenyl group | Simpler structure, different stereochemical environment | Alternative chiral auxiliary |
Future Perspectives and Challenges
Emerging Applications
The unique properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone continue to inspire new applications in various fields. Potential areas of growth include its use in the development of sustainable catalytic processes, environmentally friendly synthetic methodologies, and novel therapeutic agents.
Synthetic Challenges
Despite the established synthetic routes, challenges remain in the large-scale production of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone with high stereochemical purity. Ongoing research aims to address these challenges through the development of more efficient and cost-effective synthetic approaches.
Research Gaps
Several aspects of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemistry warrant further investigation, including its potential in asymmetric catalysis, its applicability in emerging fields such as materials science, and its role in addressing unmet needs in medicinal chemistry.
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